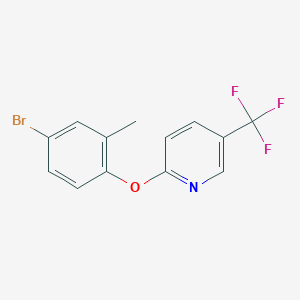
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has shown potential in various applications, including as an inhibitor of protein kinases and as a tool for studying cellular signaling pathways.
作用機序
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine as a protein kinase inhibitor involves binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, which disrupts the signaling pathway and can lead to cell death. The specificity of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine for different protein kinases varies, and it has been shown to be most effective against kinases such as FLT3 and JAK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine depend on the specific protein kinase that it inhibits. In general, inhibition of protein kinases can lead to cell death, which is why it is being investigated as a potential cancer treatment. However, the side effects of inhibiting specific kinases can vary, and more research is needed to fully understand the effects of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine on different cell types.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit specific signaling pathways and study their effects on cellular processes. However, the limitations of using 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine include its cost and the potential for off-target effects. Additionally, its use in live animals may be limited due to its low solubility and potential toxicity.
将来の方向性
There are many future directions for research on 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine. One area of interest is its potential as a cancer treatment, particularly in combination with other drugs. Additionally, more research is needed to fully understand the effects of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine on different cell types and signaling pathways. Finally, the development of more potent and selective inhibitors based on the structure of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine is an area of active research.
合成法
The synthesis of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine involves the reaction of 2-(4-bromo-2-methylphenoxy)pyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction can be improved by using a palladium catalyst and optimizing the reaction conditions.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. One of the most promising areas of research is its use as an inhibitor of protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is associated with many diseases, including cancer. By inhibiting protein kinases, 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine has shown potential as a therapeutic agent for cancer and other diseases.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c1-8-6-10(14)3-4-11(8)19-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSQWPPLGFNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


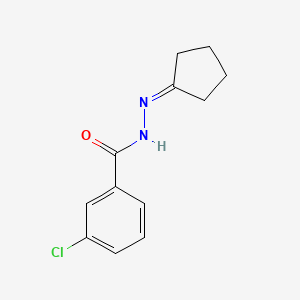

![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
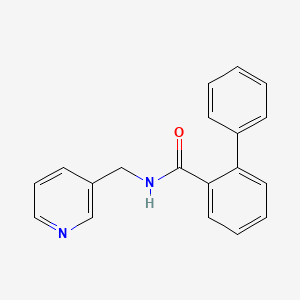
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
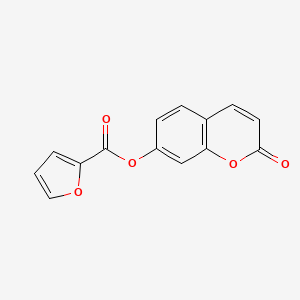
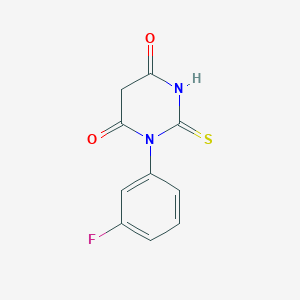
![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)

![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)